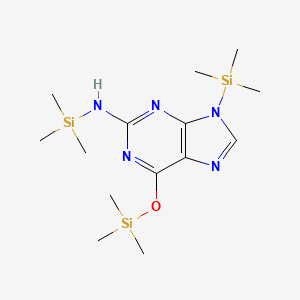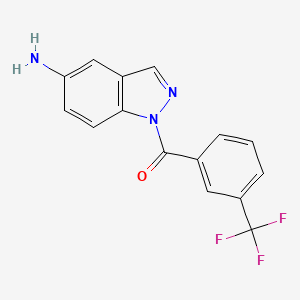
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The reaction typically involves the formation of N–H ketimine species followed by cyclization to yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization process. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure optimal yields and minimal byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine and benzoyl positions.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts, oxygen atmosphere.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles and electrophiles.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, interfering with the signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, making it a potent therapeutic agent.
Comparación Con Compuestos Similares
1H-Indazole: A simpler indazole derivative without the trifluoromethyl group.
2H-Indazole: Another isomer with different biological properties.
5-Phenyl-1H-indazol-3-amine: Known for its inhibitory activity on tyrosine-protein kinase JAK2.
Uniqueness: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and binding affinity towards specific molecular targets. This makes it a valuable compound in drug design and development .
Propiedades
Número CAS |
28616-30-0 |
|---|---|
Fórmula molecular |
C15H10F3N3O |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
(5-aminoindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-9(6-11)14(22)21-13-5-4-12(19)7-10(13)8-20-21/h1-8H,19H2 |
Clave InChI |
IUOFDLWSWOWJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
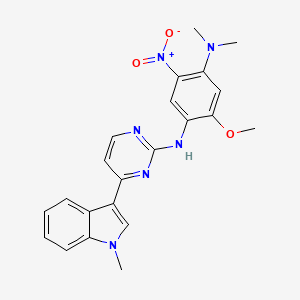
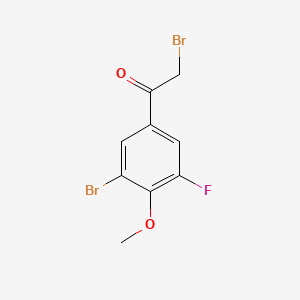
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
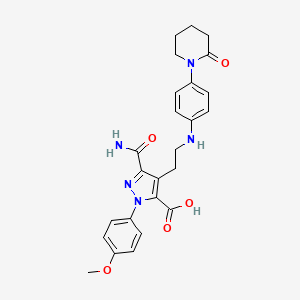
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
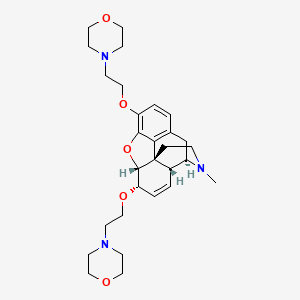
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
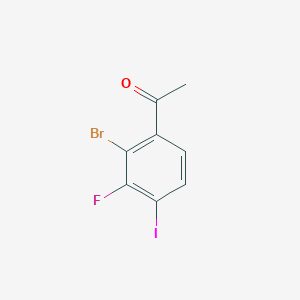
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
